molecular formula C17H23N5O2 B4869866 N-CYCLOPENTYL-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA

N-CYCLOPENTYL-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA

Cat. No.: B4869866
M. Wt: 329.4 g/mol
InChI Key: RWKQTWMRBDBOMC-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is a complex organic compound that features a cyclopentyl group, a piperidino group, and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid to form the benzoxadiazole ring. The piperidino group is then introduced via nucleophilic substitution, followed by the attachment of the cyclopentyl group through a urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes, such as enzyme interactions or cellular signaling pathways.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino palmitoyl Coenzyme A
  • 4-nitro-7-piperidino-2,1,3-benzoxadiazole

Uniqueness

N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA stands out due to its unique combination of a cyclopentyl group, a piperidino group, and a benzoxadiazole moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c23-17(18-12-6-2-3-7-12)19-13-8-9-14(16-15(13)20-24-21-16)22-10-4-1-5-11-22/h8-9,12H,1-7,10-11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKQTWMRBDBOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=NON=C23)NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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